Dovitinib-d8 - 1246819-84-0

Dovitinib-d8

Catalog Number: EVT-1442769
CAS Number: 1246819-84-0
Molecular Formula: C21H21FN6O
Molecular Weight: 400.487
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dovitinib-d8 is intended for use as an internal standard for the quantification of dovitinib by GC- or LC-MS. Dovitinib is a multi-kinase inhibitor. It inhibits the receptor tyrosine kinases FLT3, CSF1R, and c-Kit (IC50s = 1, 36, and 2 nM, respectively), as well as FGFR1, FGFR3, VEGFR1-3, PDFGRα, and PDGFRβ (IC50s = 8, 9, 10, 13, 8, 27, and 210 nM, respectively). Dovitinib inhibits proliferation of human multiple myeloma cell lines expressing mutant, but not wild-type, FGFR3 (IC50s = 90-550 and >2,500 nM, respectively). It decreases FGF-induced ERK1/2 phosphorylation and induces apoptosis in patient-derived multiple myeloma cells when used at a concentration of 500 nM. Dovitinib (3-300 mg/kg for eight days) inhibits bFGF-induced angiogenesis in a Matrigel™ plug assay in mice. It reduces tumor growth in KM12L4A colon, DU145 prostate, and MV4-11 acute myelogenous leukemia mouse xenograft models with ED50 values of 17, 23, and 3 mg/kg per day, respectively.

Dovitinib

Compound Description: Dovitinib (TKI258) is a potent, small molecule, multi-target receptor tyrosine kinase inhibitor (TKI). [] It exhibits inhibitory activity against various receptor tyrosine kinases (RTKs), including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, and FLT3. [, ] Dovitinib has demonstrated promising antitumor effects in preclinical and clinical studies for treating different types of cancers, including advanced or metastatic renal cell carcinoma, [] hepatocellular carcinoma, [, ] gastric cancer, [] triple-negative breast cancer, [] acute myeloid leukemia (AML) with FLT3-ITD mutation, [] adenoid cystic carcinoma (ACC), [, , ] and castration-resistant prostate cancer. []

Bosutinib

Compound Description: Bosutinib is a tyrosine kinase inhibitor used as an internal standard (IS) in a validated HPLC-MS/MS method for quantifying Dovitinib in mouse plasma. []

Bevacizumab

Compound Description: Bevacizumab is an anti-VEGF monoclonal antibody used in ophthalmology for treating corneal neovascularization (CNV). []

Calcitriol

Compound Description: Calcitriol is a naturally occurring anticancer hormone. [] In a preclinical study, it synergized with Dovitinib to enhance the antiproliferative effects against triple-negative breast cancer (TNBC) cells in vitro and in vivo. []

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in glioblastoma (GB) treatment. []

Relevance: While structurally dissimilar to Dovitinib-d8, Temozolomide is a clinically relevant compound in the context of Dovitinib's potential application in glioblastoma treatment. Preclinical studies demonstrated that Dovitinib enhances the efficacy of TMZ in GB cells, suggesting a potential for combination therapy. []

Source and Classification

Dovitinib-d8 is classified as a chemical compound with the CAS number 1246819-84-0, and it is primarily utilized in research settings. Its deuterated form serves as a tracer in pharmacological studies, enabling researchers to track the compound's behavior in biological systems without altering its pharmacodynamic properties significantly .

Synthesis Analysis

Methods and Technical Details

The synthesis of dovitinib-d8 involves the incorporation of deuterium into the original dovitinib structure. This process typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors of dovitinib.
  2. Deuteration: Deuterium-labeled reagents are used to replace hydrogen atoms at specific positions within the molecule. This can be achieved through various methods such as catalytic hydrogenation using deuterated hydrogen gas or by employing deuterated solvents during reactions.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for analytical applications.

The technical details of these methods can vary based on the specific synthetic route chosen by researchers, but they generally aim to maintain the structural integrity and biological activity of the original compound while enhancing its analytical properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of dovitinib-d8 retains the core framework of dovitinib, with deuterium atoms replacing specific hydrogen atoms. The molecular formula can be represented as C_19H_17D_8N_4O_3S, where the "D" indicates the presence of deuterium.

  • Molecular Weight: The exact molecular weight will vary slightly due to the positions of deuterium incorporation but is generally around 396.5 g/mol.
  • Structural Features: Dovitinib-d8 features a complex structure that includes a quinazoline core, which is essential for its activity against receptor tyrosine kinases.

This isotopic labeling plays a crucial role in enhancing mass spectrometry detection sensitivity and specificity in pharmacokinetic studies .

Chemical Reactions Analysis

Reactions and Technical Details

Dovitinib-d8 can undergo similar chemical reactions as its non-deuterated counterpart. Key reactions include:

  1. Kinase Inhibition: As a receptor tyrosine kinase inhibitor, dovitinib-d8 competes with ATP for binding to various kinases, leading to inhibition of downstream signaling pathways.
  2. Metabolic Stability Studies: The presence of deuterium can influence metabolic pathways, enabling researchers to study how modifications affect stability and degradation rates compared to non-deuterated forms.

Technical details regarding these reactions often involve using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to monitor reaction progress and product formation .

Mechanism of Action

Process and Data

The mechanism of action for dovitinib-d8 mirrors that of dovitinib. It primarily functions by inhibiting receptor tyrosine kinases involved in tumor growth and angiogenesis:

  1. Inhibition of Signaling Pathways: By blocking fibroblast growth factor receptors and vascular endothelial growth factor receptors, dovitinib-d8 disrupts critical signaling pathways that promote cancer cell proliferation and survival.
  2. Induction of Apoptosis: The inhibition leads to reduced cell viability and increased apoptosis in cancer cells, making it a potential therapeutic agent for various malignancies.

Data from studies indicate that dovitinib-d8 effectively reduces tumor growth in preclinical models, supporting its utility in cancer research .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dovitinib-d8 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The incorporation of deuterium enhances thermal stability compared to non-deuterated counterparts.

These properties make it suitable for various laboratory applications, particularly in drug development and pharmacokinetic studies .

Applications

Scientific Uses

Dovitinib-d8 finds applications primarily in scientific research, including:

  • Pharmacokinetic Studies: Used as a tracer in studies assessing the absorption, distribution, metabolism, and excretion of dovitinib.
  • Mechanistic Studies: Helps elucidate the mechanisms by which receptor tyrosine kinase inhibitors exert their effects on cancer cells.
  • Drug Development: Assists in optimizing formulations and understanding drug interactions within biological systems.

Properties

CAS Number

1246819-84-0

Product Name

Dovitinib-d8

IUPAC Name

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one

Molecular Formula

C21H21FN6O

Molecular Weight

400.487

InChI

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)/i7D2,8D2,9D2,10D2

InChI Key

KCOYQXZDFIIGCY-ZTQBVIQHSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N

Synonyms

4-Amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.